molecular formula C15H26O2 B206537 6,8-Cyclo-1,4-eudesmanediol CAS No. 213769-80-3

6,8-Cyclo-1,4-eudesmanediol

Cat. No.: B206537
CAS No.: 213769-80-3
M. Wt: 238.37 g/mol
InChI Key: HAGUIOILOILJEM-ZFPHAMITSA-N
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Description

6,8-Cyclo-1,4-eudesmanediol is a natural sesquiterpenoid compound found in the branches of Eucalyptus robusta Smith. It has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Cyclo-1,4-eudesmanediol typically involves the extraction from natural sources such as Eucalyptus robusta Smith. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

The compound is usually obtained in small quantities from natural sources and purified for scientific studies.

Chemical Reactions Analysis

Types of Reactions

6,8-Cyclo-1,4-eudesmanediol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

6,8-Cyclo-1,4-eudesmanediol has several scientific research applications, including:

    Chemistry: Used as a reference standard and precursor in synthetic chemistry.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6,8-Cyclo-1,4-eudesmanediol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Beta-Eudesmol: Another sesquiterpenoid with similar structural features.

    Alpha-Cyperone: A sesquiterpenoid with comparable biological activities.

    Artemether: A sesquiterpenoid used in medicine with similar pharmacological properties.

Uniqueness

6,8-Cyclo-1,4-eudesmanediol is unique due to its specific structural configuration and the presence of hydroxyl groups at positions 1 and 4. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

(1R,1aR,1bR,2S,5R,5aR,6aR)-2,5a-dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-8(2)11-9-7-14(3)10(16)5-6-15(4,17)13(14)12(9)11/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11-,12-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUIOILOILJEM-ZFPHAMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C1C3C(CCC(C3(C2)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@@H]2[C@H]1[C@H]3[C@@](CC[C@H]([C@@]3(C2)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578669
Record name (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213769-80-3
Record name (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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